molecular formula C10H15NO2 B026737 diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester CAS No. 105786-36-5

diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester

Cat. No. B026737
CAS RN: 105786-36-5
M. Wt: 181.23 g/mol
InChI Key: SMNRHCYSKKEJLS-KDXUFGMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester, also known as Exo-BCAA, is a synthetic compound that is used in scientific research. It is a derivative of the amino acid leucine and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

Diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester works by activating the mTOR pathway, which is a key regulator of protein synthesis. It also increases the activity of the eukaryotic initiation factor 4E (eIF4E), which is involved in the initiation of protein synthesis. diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester has been shown to be more effective than L-leucine in activating these pathways.
Biochemical and Physiological Effects:
diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester has a variety of biochemical and physiological effects. It has been shown to increase protein synthesis, muscle growth, and metabolism. It also improves insulin sensitivity and glucose metabolism. diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester has been shown to be more effective than L-leucine in these effects.

Advantages and Limitations for Lab Experiments

Diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester has several advantages for lab experiments. It is a synthetic compound, which means it is easier to control the purity and concentration of the compound. It is also more stable than L-leucine, which can degrade over time. However, diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester is more expensive than L-leucine and may not be feasible for large-scale experiments.

Future Directions

There are several future directions for research on diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester. One area of research is the effects of diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester on aging and age-related diseases. diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester has been shown to improve muscle function in older adults, and may have potential as a treatment for age-related muscle loss. Another area of research is the effects of diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester on cancer. diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester has been shown to inhibit the growth of cancer cells in vitro, and may have potential as a cancer treatment. Finally, there is potential for diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester to be used as a food additive to improve muscle growth and metabolism in athletes and older adults.

Synthesis Methods

Diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester is synthesized from leucine by a process called esterification. First, leucine is protected with a tert-butyl group to prevent unwanted reactions. Then, the carboxylic acid group of leucine is reacted with ethyl alcohol in the presence of a catalyst to form the ethyl ester. Finally, the tert-butyl group is removed to yield diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester.

Scientific Research Applications

Diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester is used in scientific research to study the effects of leucine on protein synthesis, muscle growth, and metabolism. It has been shown to be more effective than other forms of leucine, such as L-leucine, in stimulating protein synthesis. diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester has also been used to study the effects of leucine on insulin signaling and glucose metabolism.

properties

CAS RN

105786-36-5

Product Name

diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

ethyl (1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate

InChI

InChI=1S/C10H15NO2/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11/h3-4,6-9H,2,5,11H2,1H3/t6-,7+,8+,9-/m0/s1

InChI Key

SMNRHCYSKKEJLS-KDXUFGMBSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@@H]2C[C@H]([C@@H]1N)C=C2

SMILES

CCOC(=O)C1C2CC(C1N)C=C2

Canonical SMILES

CCOC(=O)C1C2CC(C1N)C=C2

synonyms

DIEXO-3-AMINO-BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID ETHYL ESTER

Origin of Product

United States

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